molecular formula C13H14N2O3S B2852628 Methyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate CAS No. 877811-61-5

Methyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate

Cat. No.: B2852628
CAS No.: 877811-61-5
M. Wt: 278.33
InChI Key: UGUNITIKRHBQIQ-UHFFFAOYSA-N
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Description

Methyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate is a compound that belongs to the quinazolinone family. Quinazolinones are fused heterocyclic compounds known for their diverse biological activities, including antibacterial, antiviral, anticancer, and enzyme inhibitory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of methyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate typically involves a multi-step process. One common method starts with the synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one from anthranilic acid. This intermediate is then subjected to S-alkylation using methyl 3-bromopropanoate under microwave-induced conditions to yield the desired compound . The reaction conditions often involve the use of green chemistry approaches, such as deep eutectic solvents (DES) and microwave irradiation, to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Methyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of methyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate involves its interaction with specific molecular targets. The quinazolinone core can inhibit various enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Methyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate can be compared with other quinazolinone derivatives, such as:

Properties

IUPAC Name

methyl 3-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-18-12(16)6-7-19-8-11-14-10-5-3-2-4-9(10)13(17)15-11/h2-5H,6-8H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUNITIKRHBQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCSCC1=NC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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